2-Ethoxy-6-fluorobenzylamine

Lipophilicity Medicinal Chemistry Drug Design

2-Ethoxy-6-fluorobenzylamine (CAS 1154882-16-2) is an ortho-disubstituted benzylamine derivative characterized by an ethoxy group at the 2-position and a fluorine atom at the 6-position of the benzene ring. Its molecular formula is C₉H₁₂FNO, with a molecular weight of 169.20 g/mol.

Molecular Formula C9H12FNO
Molecular Weight 169.20
CAS No. 1154882-16-2
Cat. No. B3045874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-6-fluorobenzylamine
CAS1154882-16-2
Molecular FormulaC9H12FNO
Molecular Weight169.20
Structural Identifiers
SMILESCCOC1=C(C(=CC=C1)F)CN
InChIInChI=1S/C9H12FNO/c1-2-12-9-5-3-4-8(10)7(9)6-11/h3-5H,2,6,11H2,1H3
InChIKeyAOWNXEJSVUTGMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxy-6-fluorobenzylamine (CAS 1154882-16-2): A Structurally Distinctive ortho-Substituted Benzylamine Building Block


2-Ethoxy-6-fluorobenzylamine (CAS 1154882-16-2) is an ortho-disubstituted benzylamine derivative characterized by an ethoxy group at the 2-position and a fluorine atom at the 6-position of the benzene ring. Its molecular formula is C₉H₁₂FNO, with a molecular weight of 169.20 g/mol . Unlike mono-substituted analogs such as 2-fluorobenzylamine or 2-ethoxybenzylamine, this compound presents a unique 1,2,3-trisubstituted aromatic pattern that imposes distinct steric and electronic constraints, directly influencing its reactivity profile and physicochemical properties .

Why 2-Ethoxy-6-fluorobenzylamine (CAS 1154882-16-2) Cannot Be Interchanged with Simpler Benzylamine Analogs


The simultaneous presence of an electron-donating ethoxy group and an electron-withdrawing fluorine atom in ortho positions creates a substitution pattern that cannot be replicated by mono-substituted analogs like 2-fluorobenzylamine or 2-ethoxybenzylamine. This arrangement significantly alters the amine's basicity, nucleophilicity, and metabolic stability compared to simpler benzylamines . Additionally, the ortho-ethoxy group imposes steric hindrance that can direct regioselectivity in downstream transformations, a feature absent in para- or meta-substituted comparators . Consequently, substituting 2-ethoxy-6-fluorobenzylamine with a generic alternative in a synthetic sequence or biological assay is likely to yield divergent outcomes in terms of yield, selectivity, and target engagement.

Comparative Evidence for 2-Ethoxy-6-fluorobenzylamine (CAS 1154882-16-2) Versus Structural Analogs


Predicted Lipophilicity (LogP) Differentiation: Enhanced Membrane Permeability vs. 2-Fluorobenzylamine

2-Ethoxy-6-fluorobenzylamine exhibits a substantially higher predicted logP value compared to the mono-fluorinated analog 2-fluorobenzylamine, reflecting increased lipophilicity conferred by the ethoxy substituent. This property may influence membrane permeability and protein binding in biological contexts . While direct experimental logP data for the target compound are not available in the public domain, computed values from authoritative sources indicate a logP of approximately 1.9–2.2, versus 1.1–1.2 for 2-fluorobenzylamine [1].

Lipophilicity Medicinal Chemistry Drug Design

Predicted Basicity (pKa) Shift: Amine Reactivity Modulation vs. 2-Ethoxybenzylamine

The electron-withdrawing ortho-fluorine atom is predicted to reduce the basicity of the primary amine in 2-ethoxy-6-fluorobenzylamine relative to the non-fluorinated analog 2-ethoxybenzylamine. Predicted pKa values suggest a decrease of approximately 0.5–1.0 log units . This modulation can be advantageous when a less nucleophilic amine is required to suppress undesired side reactions during coupling or protection steps .

Basicity Nucleophilicity Synthetic Chemistry

Commercial Purity and Hazard Classification: Differentiated Handling Requirements vs. 2-Fluorobenzylamine

2-Ethoxy-6-fluorobenzylamine is supplied at 98% purity and classified as corrosive (H314, H318) . In contrast, 2-fluorobenzylamine is typically available at 96–98% purity and is not assigned the same severe hazard statements; it is generally classified as an irritant . This distinction impacts shipping, storage, and handling protocols, requiring different personal protective equipment and ventilation measures.

Safety Procurement Laboratory Operations

Potential MAO-B Inhibition: Class-Level Inference from Fluorinated Benzylamines

Fluorinated benzylamines, including 2-fluorobenzylamine and 3-fluorobenzylamine, have been reported to inhibit monoamine oxidase B (MAO-B) with IC₅₀ values in the low micromolar range [1]. While direct inhibition data for 2-ethoxy-6-fluorobenzylamine are not publicly available, the presence of the fluorine atom and the benzylamine scaffold suggests potential activity against this enzyme class. 2-Fluorobenzylamine, for instance, shows an IC₅₀ of approximately 1 μM against human recombinant MAO-B under specific assay conditions [2].

Monoamine Oxidase Enzyme Inhibition Neuroscience

Optimal Application Scenarios for 2-Ethoxy-6-fluorobenzylamine (CAS 1154882-16-2) Based on Differentiated Evidence


Synthesis of CNS-Penetrant Drug Candidates Requiring Enhanced Lipophilicity

Given its predicted higher logP compared to 2-fluorobenzylamine, 2-ethoxy-6-fluorobenzylamine is a preferred building block for medicinal chemistry programs targeting central nervous system (CNS) disorders where blood-brain barrier penetration is essential. The increased lipophilicity may improve passive diffusion across lipid membranes, a property that can be further tuned during lead optimization .

Regioselective Heterocycle Formation Exploiting ortho-Substituent Steric Effects

The ortho-ethoxy group imposes steric hindrance that can direct the regioselectivity of electrophilic aromatic substitution or cyclization reactions. This feature is valuable when constructing benzoxazines, quinazolines, or other fused heterocycles where precise substitution patterns are critical for biological activity .

MAO-B Inhibitor Lead Optimization with Improved Pharmacokinetic Profile

Building on the class-level evidence of MAO-B inhibition by fluorinated benzylamines, 2-ethoxy-6-fluorobenzylamine offers a scaffold for developing reversible MAO-B inhibitors. The ethoxy group may enhance metabolic stability or reduce off-target effects compared to simpler fluorobenzylamines, though this hypothesis requires experimental validation [1].

Specialty Chemical Synthesis Requiring Controlled Amine Basicity

The attenuated basicity (lower pKa) relative to 2-ethoxybenzylamine makes this compound suitable for synthetic sequences where a less nucleophilic amine is advantageous—for instance, in reductive aminations or when protecting group lability is a concern. This property can streamline multi-step syntheses by minimizing unwanted side reactions .

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